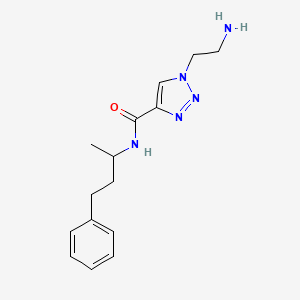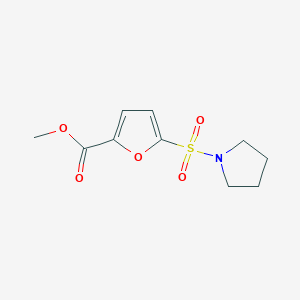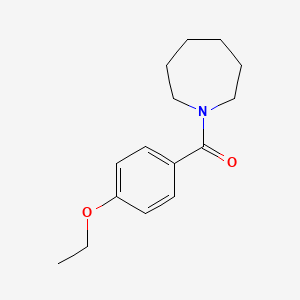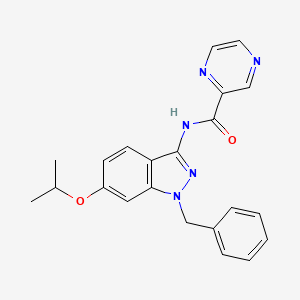
1-(2-aminoethyl)-N-(1-methyl-3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related triazole derivatives involves multiple steps, starting from basic aromatic or aliphatic precursors. The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a compound with a similar core structure, was achieved through a multi-step process starting with 4-chlorobenzenamine. This process includes conditions such as a reaction temperature of around 78°C and a time of 8 hours, yielding an 88% product through characterization methods like 1H NMR and MS (Kan, 2015).
Molecular Structure Analysis
Molecular structure analysis of triazole derivatives reveals a stabilized conformation through intermolecular and intramolecular hydrogen bonding. A study on (S)-1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides showed the stabilization of molecular conformation and packing in the crystal structure via such hydrogen bonds (Shen et al., 2013).
Chemical Reactions and Properties
Triazole derivatives can undergo various chemical reactions, including cycloadditions, condensations, and rearrangements. The synthesis approaches and chemical reactions for constructing triazole rings often involve catalytic processes or nucleophilic substitutions, demonstrating the versatile reactivity of the triazole moiety. The Dimroth rearrangement is one example, where heating 4-substituted 5-amino-1-phenyl-1,2,3-triazoles leads to isomeric transformations, highlighting the chemical flexibility of triazoles (Sutherland & Tennant, 1971).
Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound under discussion is related to a class of compounds that have been the subject of various synthesis and structural analysis studies. For example, research on amicarbazone, a compound with a similar triazole core, emphasizes the significance of intramolecular hydrogen bonding and its effects on molecular conformation and crystal packing, highlighting the compound's potential for further chemical modification and application in various fields, including medicinal chemistry (Kaur et al., 2013). Similarly, studies on the synthesis of 4-aminotriazole-5-carbaldehydes demonstrate the versatility of triazole derivatives in organic synthesis, providing a foundation for the development of novel compounds with potential research applications (Albert & Taguchi, 1973).
Antimicrobial Activity
A pivotal area of research for triazole derivatives, including 1-(2-aminoethyl)-N-(1-methyl-3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide, is their antimicrobial activity. A study on primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides found promising antimicrobial agents, indicating that modifications to the triazole core can significantly impact the biological activity against various pathogens (Pokhodylo et al., 2021).
Applications in Drug Discovery
The research on triazole derivatives also extends to drug discovery, where these compounds serve as scaffolds for developing new therapeutic agents. For instance, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents illustrate the potential of triazole-based compounds in creating effective treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).
properties
IUPAC Name |
1-(2-aminoethyl)-N-(4-phenylbutan-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-12(7-8-13-5-3-2-4-6-13)17-15(21)14-11-20(10-9-16)19-18-14/h2-6,11-12H,7-10,16H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZNWMFQBPKTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CN(N=N2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-3-[5-(2,6-dichlorophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5593020.png)
![methyl {[2-(acetylamino)-5-bromo-6-methyl-4-pyrimidinyl]thio}acetate](/img/structure/B5593025.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5593028.png)
![5-methyl-1,3-diphenyl-1H-pyrazolo[4,3-d][1,3]thiazole](/img/structure/B5593037.png)
![N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide](/img/structure/B5593050.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B5593056.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B5593077.png)
![5-(4-hydroxybenzylidene)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5593081.png)
![2-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5593089.png)
![N-{[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5593110.png)

![2,2-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide](/img/structure/B5593122.png)

